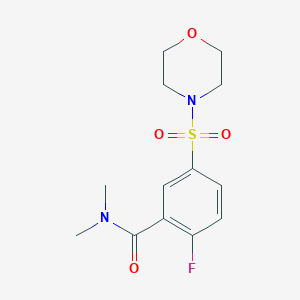![molecular formula C19H22N2O2 B5727968 3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5727968.png)
3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide, also known as MPBD, is a chemical compound that has been extensively studied by researchers due to its potential therapeutic applications. MPBD belongs to the class of benzamide derivatives and is a potent agonist of the dopamine D2 receptor.
科学研究应用
3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide has been studied extensively in the field of neuroscience due to its ability to bind to and activate dopamine D2 receptors. This receptor is involved in the regulation of mood, motivation, and reward, and is implicated in several neuropsychiatric disorders such as schizophrenia and addiction. 3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide has been shown to increase dopamine release in the brain, which can lead to enhanced motivation and reward-seeking behavior.
作用机制
3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide acts as an agonist of the dopamine D2 receptor, which is a G-protein coupled receptor located on the surface of neurons in the brain. When 3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide binds to the receptor, it activates a signaling pathway that ultimately leads to the release of dopamine. This increase in dopamine release can lead to enhanced motivation and reward-seeking behavior.
Biochemical and Physiological Effects:
3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide has been shown to increase dopamine release in the brain, which can lead to enhanced motivation and reward-seeking behavior. In addition, 3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide has been shown to increase locomotor activity in animals, suggesting that it may have stimulant-like effects. However, the long-term effects of 3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide on the brain and behavior are not well understood.
实验室实验的优点和局限性
One advantage of using 3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide in lab experiments is that it is a potent and selective agonist of the dopamine D2 receptor. This allows researchers to study the specific effects of dopamine D2 receptor activation on behavior and brain function. However, one limitation of using 3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide is that it is a synthetic compound and may not accurately reflect the effects of endogenous dopamine release in the brain.
未来方向
There are several future directions for research on 3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide. One area of interest is the potential therapeutic applications of 3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide in the treatment of neuropsychiatric disorders such as schizophrenia and addiction. Additionally, further research is needed to understand the long-term effects of 3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide on the brain and behavior. Finally, the development of more selective and potent dopamine D2 receptor agonists may lead to new insights into the role of dopamine in behavior and brain function.
In conclusion, 3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide is a chemical compound that has been extensively studied by researchers due to its potential therapeutic applications. It acts as an agonist of the dopamine D2 receptor and has been shown to increase dopamine release in the brain, which can lead to enhanced motivation and reward-seeking behavior. While there are advantages and limitations to using 3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide in lab experiments, there are several future directions for research on this compound that may lead to new insights into the role of dopamine in behavior and brain function.
合成方法
The synthesis of 3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide involves the condensation of 2-(1-piperidinyl)aniline and 3-methoxybenzoyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified through column chromatography. The yield of 3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide is typically around 50-60%.
属性
IUPAC Name |
3-methoxy-N-(2-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-16-9-7-8-15(14-16)19(22)20-17-10-3-4-11-18(17)21-12-5-2-6-13-21/h3-4,7-11,14H,2,5-6,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUNZPMPYVFADJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(2-piperidin-1-ylphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5727885.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-6-[(2-pyridinylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5727887.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-propyl-4-piperidinamine](/img/structure/B5727913.png)

![3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B5727932.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B5727939.png)

![N-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]benzamide](/img/structure/B5727975.png)

![2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B5727988.png)

